molecular formula C12H14O3 B065686 3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde CAS No. 161095-35-8

3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde

Cat. No. B065686
CAS RN: 161095-35-8
M. Wt: 206.24 g/mol
InChI Key: DIYXVDVQPLASLL-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde, also known as DMBA, is a naturally occurring compound found in various plants and fruits. DMBA has been the subject of extensive research due to its potential applications in medicine and the pharmaceutical industry.

Scientific Research Applications

3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde has been studied extensively for its potential applications in medicine and the pharmaceutical industry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This compound has also been found to have potential anticancer properties, with studies showing that it can induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases. This compound has also been found to have antimicrobial properties, with studies showing that it can inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde has several advantages for lab experiments, including its availability and relatively low cost. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde. One area of interest is its potential applications in cancer therapy. Further studies are needed to investigate the mechanism of action of this compound in cancer cells and to determine its efficacy in vivo. Another area of interest is the development of novel synthesis methods for this compound, which could improve its availability and reduce its cost. Additionally, further studies are needed to investigate the potential toxicity of this compound and to determine safe concentrations for use in lab experiments.
In conclusion, this compound is a naturally occurring compound with potential applications in medicine and the pharmaceutical industry. Its anti-inflammatory, antioxidant, and antimicrobial properties make it a promising candidate for further research. However, its potential toxicity and limitations in lab experiments must be taken into consideration. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde can be synthesized through various methods, including the extraction from natural sources such as the bark of Cinnamomum cassia, or through chemical synthesis. One of the most common methods of chemical synthesis involves the condensation of 2-hydroxy-3-methylbut-2-enylbenzene with 3,4-dihydroxybenzaldehyde in the presence of a base catalyst.

properties

CAS RN

161095-35-8

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3,4-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde

InChI

InChI=1S/C12H14O3/c1-8(2)3-4-10-5-9(7-13)6-11(14)12(10)15/h3,5-7,14-15H,4H2,1-2H3

InChI Key

DIYXVDVQPLASLL-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C(=CC(=C1)C=O)O)O)C

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C=O)O)O)C

synonyms

Benzaldehyde, 3,4-dihydroxy-5-(3-methyl-2-butenyl)- (9CI)

Origin of Product

United States

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